molecular formula C26H54NO4P B136348 octadecyl-(2-(N-methylpiperidino)ethyl)phosphate CAS No. 146764-26-3

octadecyl-(2-(N-methylpiperidino)ethyl)phosphate

Cat. No.: B136348
CAS No.: 146764-26-3
M. Wt: 475.7 g/mol
InChI Key: CUQJLYFFQBHUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-20133, also known as octadecyl-[2-(N-methylpiperidinio)ethyl]-phosphate, is a heterocyclic analogue of hexadecylphosphocholine. It is a small molecule drug that functions as a protein kinase C inhibitor. This compound has been primarily researched for its antineoplastic (anti-cancer) properties .

Chemical Reactions Analysis

D-20133 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce simpler alkylphospholipids .

Scientific Research Applications

Mechanism of Action

D-20133 exerts its effects by inhibiting protein kinase C, an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting this enzyme, D-20133 disrupts the signaling pathways that promote cancer cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

D-20133 is similar to other alkylphospholipids, such as hexadecylphosphocholine (miltefosine) and ilmofosine. it has a broader therapeutic range and lower toxicity compared to these compounds . The unique structure of D-20133, with its heterocyclic ring, enhances its antineoplastic activity and reduces its side effects .

Similar Compounds

  • Hexadecylphosphocholine (miltefosine)
  • Ilmofosine
  • Edelfosine

Properties

CAS No.

146764-26-3

Molecular Formula

C26H54NO4P

Molecular Weight

475.7 g/mol

IUPAC Name

2-(1-methylpiperidin-1-ium-1-yl)ethyl octadecyl phosphate

InChI

InChI=1S/C26H54NO4P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-30-32(28,29)31-26-24-27(2)22-19-18-20-23-27/h3-26H2,1-2H3

InChI Key

CUQJLYFFQBHUGW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+]1(CCCCC1)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+]1(CCCCC1)C

146764-26-3

Synonyms

D 20133
D-20133
octadecyl-(2-(N-methylpiperidino)ethyl)phosphate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.